3-Methyl-2H-1,4-benzoxazin-7-amine
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Overview
Description
3-Methyl-2H-1,4-benzoxazin-7-amine is a heterocyclic compound that features a benzene ring fused with an oxazine ring. This compound is part of the benzoxazine family, known for their diverse biological activities and applications in various fields such as medicinal chemistry, polymer science, and materials engineering .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2H-1,4-benzoxazin-7-amine typically involves the Mannich reaction, which uses a phenol, an amine, and formaldehyde . Another method involves the stereoselective acylation of racemic 3-methyl-3,4-dihydro-2H-1,4-benzoxazine with 2-alkoxyacyl chlorides . The reaction conditions for these methods vary, but they generally require controlled temperatures and specific catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of benzoxazine compounds often involves large-scale Mannich reactions, utilizing automated reactors to maintain precise control over reaction conditions. This ensures consistent quality and scalability for commercial applications .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-2H-1,4-benzoxazin-7-amine undergoes several types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitric acid, sulfuric acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxo-derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
3-Methyl-2H-1,4-benzoxazin-7-amine has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anti-inflammatory agent.
Medicine: Explored for its neuroprotective and anticancer properties.
Industry: Utilized in the production of high-performance polymers and resins.
Mechanism of Action
The mechanism of action of 3-Methyl-2H-1,4-benzoxazin-7-amine involves its interaction with various molecular targets and pathways. It is known to inhibit enzymes such as interleukin-1, which plays a role in immune and inflammatory responses . The compound’s heterocyclic structure allows it to form hydrogen bonds and π-π interactions with biological targets, enhancing its efficacy .
Comparison with Similar Compounds
Similar Compounds
- 3-Methyl-3,4-dihydro-2H-1,4-benzoxazine
- 4-Methyl-2H-1,4-benzoxazin-3(4H)-one
- 6-Chloro-3-phenyl-4-thioxo-2H-benzo[1,3]oxazine-2(3H)-one
Uniqueness
3-Methyl-2H-1,4-benzoxazin-7-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in both research and industry .
Properties
CAS No. |
649569-62-0 |
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Molecular Formula |
C9H10N2O |
Molecular Weight |
162.19 g/mol |
IUPAC Name |
3-methyl-2H-1,4-benzoxazin-7-amine |
InChI |
InChI=1S/C9H10N2O/c1-6-5-12-9-4-7(10)2-3-8(9)11-6/h2-4H,5,10H2,1H3 |
InChI Key |
VJXQHMCWYQRWLU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2)N)OC1 |
Origin of Product |
United States |
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